molecular formula C19H18N4O3S B2781136 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 349145-10-4

2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2781136
CAS No.: 349145-10-4
M. Wt: 382.44
InChI Key: LHYOUOKODLLMSF-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative featuring a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl moiety. The core structure comprises a benzamide scaffold linked to a sulfonamide group, which is further functionalized with a methyl-substituted pyrimidine ring. Such compounds are often explored for enzyme inhibition (e.g., urease, kinase) due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-5-3-4-6-17(13)18(24)22-15-7-9-16(10-8-15)27(25,26)23-19-20-12-11-14(2)21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYOUOKODLLMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with 4-methyl-2-chloropyrimidine under basic conditions to form the sulfamoylphenyl intermediate.

    Coupling with Benzamide: The intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Structural Analogs

Compound Name Melting Point (°C) Yield (%) Rf Value Molecular Formula Notable Substituents Biological Activity Reference
Hypothetical Target Compound N/A N/A N/A C₁₉H₁₈N₄O₃S 2-methylbenzamide, 4-methylpyrimidine Inferred enzyme inhibition N/A
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (16) 159–161 75.6 0.81 C₂₆H₂₅N₅O₃S (2,3-Dimethylphenyl)amino Urease inhibition (implied)
N-{[4-(N'-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl]carbamothioyl}benzamide (1c) 231–232 80 N/A C₁₉H₁₇N₅O₃S₂ Thiourea linkage Not specified
(S)-2-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5h) 205–207 N/A N/A C₁₇H₁₆FN₃O₅S Fluoro substituent, tetrahydrofuran ring Not specified
N-{3-[4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl]-4-oxothiazolidin-2-ylidene}benzamide (2c) 269–271 70 N/A C₂₀H₁₇N₅O₄S₂ Thiazolidinone ring Not specified

Structural and Physical Property Analysis

  • Melting Points: The target compound’s hypothetical analogs exhibit melting points ranging from 159°C to 271°C. The presence of rigid groups (e.g., thiazolidinone in compound 2c ) or hydrogen-bonding motifs (e.g., thiourea in compound 1c ) correlates with higher melting points due to enhanced intermolecular interactions. Compound 16 , with a (2,3-dimethylphenyl)amino group, has a lower melting point (159–161°C) compared to compound 1c (231–232°C), suggesting that bulky substituents may reduce crystallinity.
  • Synthetic Yields :

    • Yields for analogs vary between 70% and 80%, with compound 16 achieving 75.6% yield. The thiourea derivative (1c) is synthesized in 80% yield, indicating efficient condensation reactions.
  • Chromatographic Behavior (Rf Values) :

    • Compound 16 has an Rf of 0.81 in EtOAc:MeOH:n-hexane:DCM, reflecting moderate polarity. Thiourea derivatives (e.g., 1c ) likely exhibit lower Rf values due to increased polarity from the thiourea group.

Computational and Crystallographic Insights

  • Molecular Docking :
    • Studies on compound 1c suggest that the 4-methylpyrimidine group engages in π-π stacking with aromatic residues in enzyme active sites, while the sulfamoyl group forms hydrogen bonds. The target compound’s structure is poised for similar interactions.
  • Crystallography :
    • Tools like SHELX and ORTEP have been used to resolve structures of related compounds, confirming planar geometries for benzamide cores and sulfonamide linkages.

Biological Activity

The compound 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which incorporates a sulfamoyl group and a pyrimidinyl moiety, suggests various biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H22N4O3S
  • Molecular Weight : 362.4 g/mol
  • IUPAC Name : 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

The presence of the sulfamoyl group enhances the compound's ability to interact with biological targets through hydrogen bonding, which is crucial for its biological activity.

The biological activity of 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide primarily involves its interaction with specific enzymes. The compound's sulfamoyl group can form hydrogen bonds with active sites on these enzymes, leading to inhibition of their activity. Additionally, the phenylsulfanyl group may enhance binding affinity by interacting with hydrophobic pockets within proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially serving as a therapeutic agent against diseases linked to these enzymes.
  • Binding Affinity : Interactions with hydrophobic regions in proteins increase the efficacy of the compound as an inhibitor.

In vitro Studies

Research has demonstrated that derivatives of benzamide compounds exhibit notable biological activities, including anti-inflammatory and antimicrobial properties. For instance, studies have shown that similar sulfamoyl-containing compounds can significantly inhibit enzyme activity at low concentrations (IC50 values ranging from 0.23 to 0.29 µM) .

Case Studies

  • Inhibition of Heparanase : A related class of compounds has been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis. These compounds displayed potent inhibitory effects, suggesting that 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide may also possess similar properties.
    CompoundIC50 (µM)Reference
    Compound A0.23
    Compound B0.29
  • Cytotoxicity in Cancer Cells : Preliminary studies indicate that certain analogs of benzamide derivatives do not exhibit cytotoxicity at concentrations below 20 µM in B16F10 murine melanoma cells, highlighting their potential for selective therapeutic applications without significant toxicity .

Potential Therapeutic Applications

The structural features of 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide suggest several therapeutic applications:

  • Cancer Therapy : Due to its enzyme inhibitory properties, it may be explored as a treatment for cancers where heparanase plays a role.
  • Anti-inflammatory Agents : Its ability to inhibit specific pathways could lead to applications in treating inflammatory diseases.

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